

Application Notes & Protocols for Antimicrobial Assays Using (S)-O-Methylenececalinol

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Compound of Interest

Compound Name: (S)-O-Methylenececalinol

Cat. No.: B014886

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising source of new therapeutics. **(S)-O-Methylenececalinol**, a chromene derivative, is a candidate for antimicrobial screening. These application notes provide detailed protocols for evaluating the antimicrobial activity of **(S)-O-Methylenececalinol** and similar hydrophobic natural products using standard in vitro assays. The methodologies described herein are fundamental for determining the compound's spectrum of activity and potency, crucial steps in the early stages of drug discovery.

Data Presentation: Antimicrobial Activity of (S)-O-Methylenececalinol

The following table summarizes hypothetical minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for **(S)-O-Methylenececalinol** against a panel of standard bacterial and fungal strains. This data is for illustrative purposes to demonstrate correct data presentation.

Test Microorganism	Strain ID	Gram Stain	(S)-O-Methylencecalinol MIC (µg/mL)	(S)-O-Methylencecalinol MBC (µg/mL)	Positive Control MIC (µg/mL)
Staphylococcus aureus	ATCC 29213	Gram-positive	64	128	Vancomycin (1)
Escherichia coli	ATCC 25922	Gram-negative	128	>256	Gentamicin (2)
Pseudomonas aeruginosa	ATCC 27853	Gram-negative	256	>256	Gentamicin (4)
Candida albicans	ATCC 90028	Fungus	32	64	Fluconazole (0.5)

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines recommended by the Clinical and Laboratory Standards Institute (CLSI) with modifications for natural products.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Objective: To determine the lowest concentration of **(S)-O-Methylencecalinol** that visibly inhibits the growth of a test microorganism in vitro.

Materials:

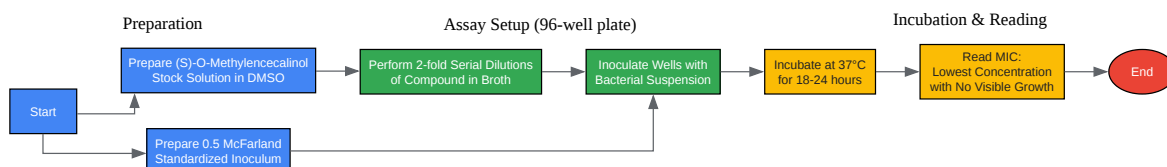
- **(S)-O-Methylencecalinol** stock solution (e.g., 10 mg/mL in Dimethyl Sulfoxide - DMSO)
- Sterile 96-well microtiter plates
- Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile DMSO (vehicle control)

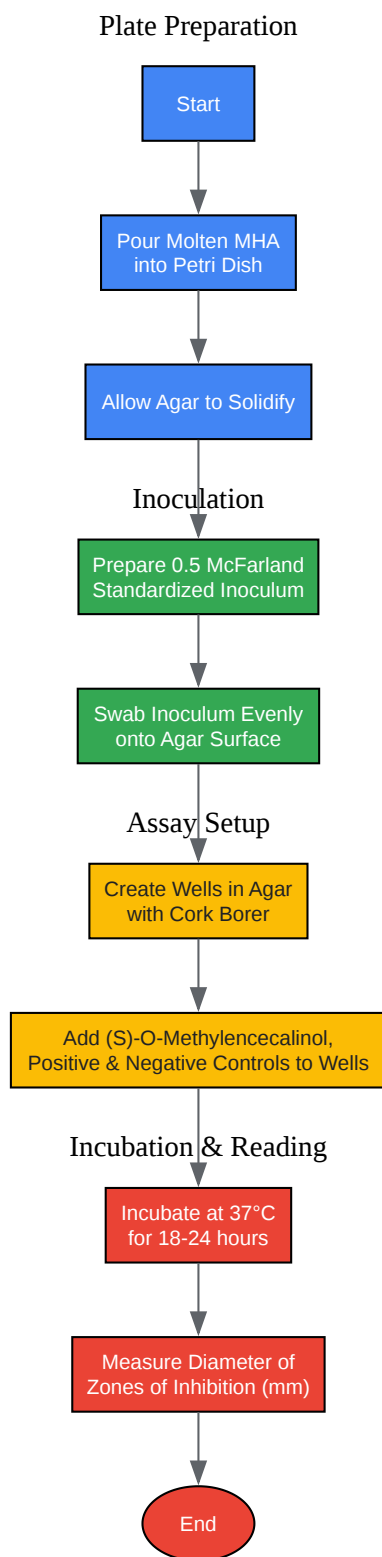
- Positive control antibiotic (e.g., Vancomycin, Gentamicin)
- Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5×10^8 CFU/mL)
- Spectrophotometer or microplate reader
- Resazurin solution (optional, for viability indication)

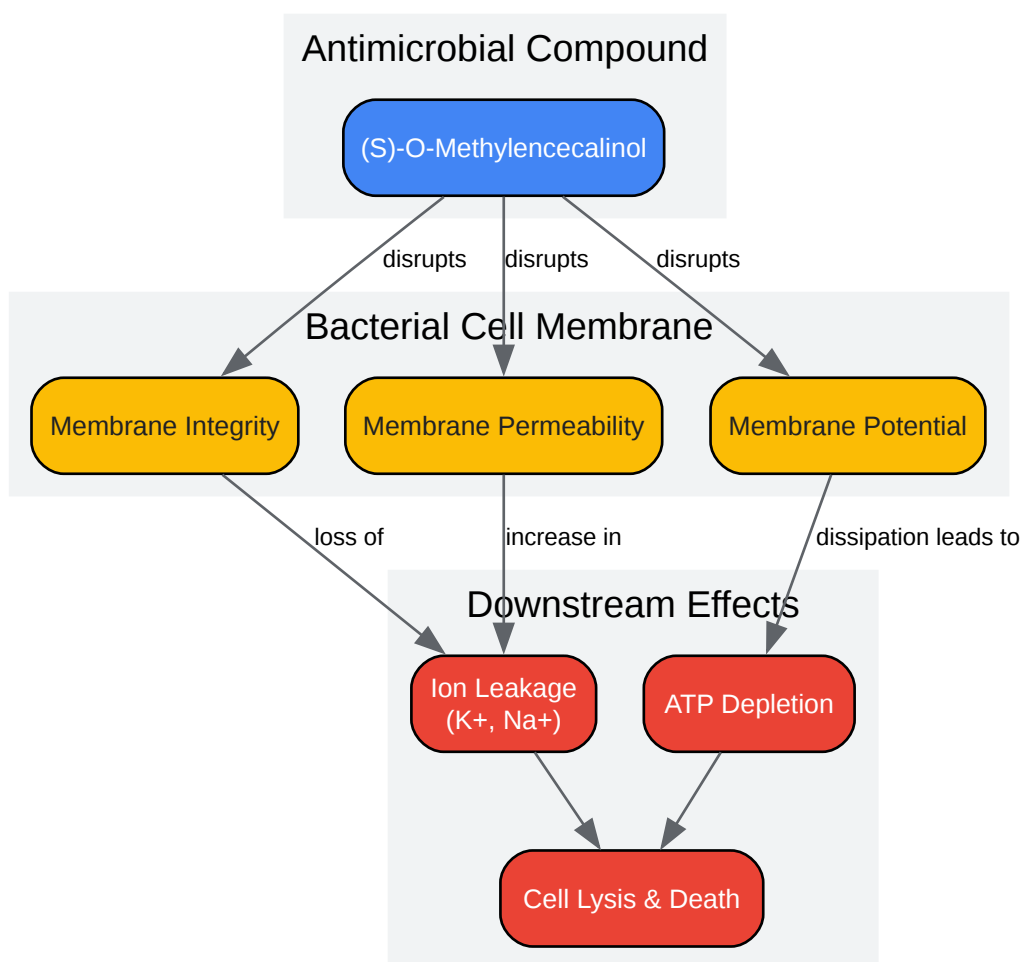
Procedure:

- Preparation of **(S)-O-Methylenececalinol** Dilutions:
 - In a sterile 96-well plate, add 100 μ L of sterile broth to wells in columns 2 through 12.
 - Add 200 μ L of the **(S)-O-Methylenececalinol** stock solution (appropriately diluted in broth to achieve the highest desired starting concentration) to the wells in column 1.
 - Perform a two-fold serial dilution by transferring 100 μ L from column 1 to column 2. Mix well by pipetting up and down.
 - Continue this serial dilution across the plate to column 10. Discard 100 μ L from column 10.
 - Column 11 will serve as the growth control (broth and inoculum only).
 - Column 12 will serve as the vehicle control (broth, inoculum, and the highest concentration of DMSO used in the dilutions).
- Inoculum Preparation:
 - From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
 - Dilute this standardized suspension in the appropriate broth to achieve a final concentration of approximately 5×10^5 CFU/mL in each well after inoculation.
- Inoculation:

- Add 100 μL of the prepared bacterial inoculum to each well (columns 1-12), bringing the final volume to 200 μL .
- Incubation:
 - Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
- Reading the MIC:
 - The MIC is the lowest concentration of **(S)-O-Methylenecalinol** at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a reading mirror.
 - Optionally, absorbance can be read using a microplate reader at 600 nm.
 - For a colorimetric endpoint, 20 μL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.







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